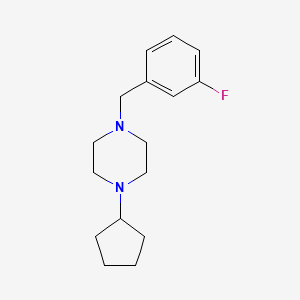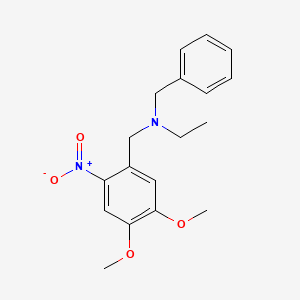
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is thought to work by activating the immune system to attack cancer cells. Specifically, this compound activates a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system molecules. These molecules then stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This can help to starve tumors of the nutrients they need to grow and spread. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This can make it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other solvents. This can make it challenging to administer to cells or animals in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is exploring its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. Additionally, there is ongoing research into developing new synthetic analogs of this compound that may have even greater anti-cancer activity.
Métodos De Síntesis
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with ethyl chloroacetate, followed by the reaction with pyridine-4-carboxaldehyde. Another method involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction with pyridine-4-carboxaldehyde. Both methods result in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that this compound had potent anti-tumor activity in a variety of cancer cell lines and animal models. Subsequent studies explored the mechanism of action of this compound and its potential as a cancer treatment.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-15(9-13(12)2)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQTSRWPCHUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)



![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)





